alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride Pentedrone is a substituted cathinone that differs from methcathinone by having a propyl, rather than methyl, side chain. This metabolite of pentedrone features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,S and S,R orientations at carbons one and two, as in ephedrine. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.
Brand Name: Vulcanchem
CAS No.: 1422513-91-4
VCID: VC0151108
InChI: InChI=1S/C12H19NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11-14H,3,7H2,1-2H3;1H/t11-,12+;/m0./s1
SMILES: CCCC(C(C1=CC=CC=C1)O)NC.Cl
Molecular Formula: C12H20ClNO
Molecular Weight: 229.748

alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride

CAS No.: 1422513-91-4

Cat. No.: VC0151108

Molecular Formula: C12H20ClNO

Molecular Weight: 229.748

* For research use only. Not for human or veterinary use.

alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride - 1422513-91-4

Specification

CAS No. 1422513-91-4
Molecular Formula C12H20ClNO
Molecular Weight 229.748
IUPAC Name (1R,2S)-2-(methylamino)-1-phenylpentan-1-ol;hydrochloride
Standard InChI InChI=1S/C12H19NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11-14H,3,7H2,1-2H3;1H/t11-,12+;/m0./s1
Standard InChI Key DBMBOQURAYUHGJ-LYCTWNKOSA-N
SMILES CCCC(C(C1=CC=CC=C1)O)NC.Cl
Appearance Assay:≥95%A crystalline solid

Introduction

Chemical Identity and Structural Characteristics

Alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride represents a unique chemical entity with a defined stereochemical configuration. It belongs to the class of phenylalkylamines, bearing structural similarities to ephedrine-type compounds but with distinctive features in its carbon chain length and stereochemistry.

Identification Parameters

The compound is characterized by the following identification parameters:

ParameterValue
CAS Registry Number1422513-91-4
IUPAC Name(1R,2S)-2-(methylamino)-1-phenylpentan-1-ol;hydrochloride
Molecular FormulaC12H20ClNO
Molecular Weight229.748 g/mol
Standard InChIInChI=1S/C12H19NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11-14H,3,7H2,1-2H3;1H/t11-,12+;/m0./s1
Standard InChIKeyDBMBOQURAYUHGJ-LYCTWNKOSA-N
SMILESCCCC(C(C1=CC=CC=C1)O)NC.Cl
PubChem Compound ID137699771

Table 1: Chemical identification parameters of alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride

Synonyms and Alternative Names

The compound is known by several synonyms in the scientific literature:

  • (αS)-rel-α-[(1R)-1-(Methylamino)butyl]benzenemethanol Hydrochloride (1:1)

  • (1R,2S)-2-(Methylamino)-1-phenylpentan-1-ol Hydrochloride

  • 1R-Dihydropentedrone

  • α-Methylamino-Valerophenone metabolite

  • Pentedrone metabolite (hydrochloride) ((±)-Ephedrine stereochemistry)

Physicochemical Properties

Alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride exhibits specific physicochemical properties that define its behavior in various environments and applications.

Physical State and Appearance

The compound presents as a crystalline solid with high purity specifications in commercial and research-grade preparations .

ParameterSpecification
Recommended Storage Temperature-20°C
Stability Period≥5 years when properly stored
Shipping ConditionsRoom temperature is acceptable for transport
Purity≥95% in analytical standards

Table 2: Stability and storage specifications for alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride

Relationship to Other Compounds

Structural Relationship to Ephedrine

Alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride shares structural similarities with ephedrine compounds but differs in its carbon chain length. While ephedrine contains a propyl backbone (three carbons), this compound contains a pentyl backbone (five carbons), with the specific stereochemistry indicated in its name .

Position as a Metabolite

Importantly, this compound is identified as a metabolite of pentedrone, which is a synthetic cathinone. Specifically, it is classified as a "Pentedrone metabolite (hydrochloride) ((±)-Ephedrine stereochemistry)" . This relationship is significant in forensic toxicology applications, where identifying and quantifying metabolites is crucial for detecting substance use.

Research Applications and Significance

Forensic Applications

The primary application of alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride appears to be in forensic science as an analytical reference standard. As a metabolite of pentedrone, it serves as a key marker for detecting pentedrone use in forensic toxicology investigations .

Analytical Reference Standards

The compound is specifically marketed and utilized as an analytical reference standard in laboratory settings. This application is critical for:

  • Method development and validation

  • Calibration of analytical instruments

  • Quality control in forensic laboratories

  • Research into synthetic cathinone metabolism

All commercial sources explicitly state that this compound is "intended for research and forensic applications" only .

Formulation ParameterSpecification
Physical FormCrystalline solid
Standard Purity≥95% for analytical standards
Industrial Grade PurityReported up to 99%
Standard PackagingAvailable in 1 mg research quantities
Industrial Packaging25 kg/Cardboard Drum for larger quantities

Table 3: Commercial specifications of alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride

While the search results don't provide specific analytical methods for this compound, its use as an analytical reference standard suggests that common techniques for similar compounds would include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • High-Performance Liquid Chromatography (HPLC)

These methods would typically be employed in forensic analyses when detecting pentedrone metabolites in biological specimens.

Relationship to Cathinone Metabolism

Alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride represents an important reduction product in the metabolic pathway of pentedrone. This reflects the common metabolic fate of many synthetic cathinones, which undergo reduction of the beta-keto group to form corresponding alcohols .

The specific stereochemistry (1R configuration) is noteworthy and may have implications for detection methodologies and pharmacological properties. The "((±)-Ephedrine stereochemistry)" designation in some product names suggests a specific stereochemical relationship to ephedrine compounds, which is relevant in analytical applications .

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